3-[(propan-2-yl)amino]-1,2-dihydroisoquinolin-1-one
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Overview
Description
3-[(propan-2-yl)amino]-1,2-dihydroisoquinolin-1-one is a chemical compound with the molecular formula C12H14N2O. It belongs to the class of isoquinolinone derivatives, which are known for their diverse biological activities and potential therapeutic applications . This compound is characterized by the presence of an isoquinolinone core structure substituted with a propan-2-ylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(propan-2-yl)amino]-1,2-dihydroisoquinolin-1-one typically involves the reaction of isoquinolinone derivatives with propan-2-ylamine under controlled conditions. One common method includes the following steps:
Starting Material Preparation: Isoquinolinone derivatives are prepared through cyclization reactions involving appropriate precursors.
Amination Reaction: The isoquinolinone derivative is reacted with propan-2-ylamine in the presence of a suitable catalyst, such as palladium or platinum, under controlled temperature and pressure conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and efficiency, often utilizing automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-[(propan-2-yl)amino]-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions where the propan-2-ylamino group is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
3-[(propan-2-yl)amino]-1,2-dihydroisoquinolin-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(propan-2-yl)amino]-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors in the body, modulating their activity and leading to various physiological responses.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.
Signal Transduction: It can influence signal transduction pathways, altering cellular communication and function.
Comparison with Similar Compounds
Similar Compounds
1(2H)-Isoquinolinone, 3-[(1-methylethyl)amino]-: This compound is structurally similar but has different substituents, leading to variations in its chemical and biological properties.
2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride: Another related compound with a pyrimidine ring, showing distinct reactivity and applications.
Uniqueness
3-[(propan-2-yl)amino]-1,2-dihydroisoquinolin-1-one is unique due to its specific substitution pattern and the presence of the isoquinolinone core. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
3-(propan-2-ylamino)-2H-isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8(2)13-11-7-9-5-3-4-6-10(9)12(15)14-11/h3-8H,1-2H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMXLGKWLMPMBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC2=CC=CC=C2C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1183378-74-6 |
Source
|
Record name | 3-[(propan-2-yl)amino]-1,2-dihydroisoquinolin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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